12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
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Overview
Description
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is a complex organic compound with the molecular formula C23H18O2 This compound is part of the anthracene family, characterized by its rigid, polycyclic aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where anthracene derivatives react with phenyl-substituted dienophiles under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, its aromatic nature enables it to interact with DNA and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide
- 9,10-Dihydro-9,10-ethanoanthracene-11-carboxaldehyde
Uniqueness: 12-Phenyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid stands out due to its phenyl substitution, which imparts unique chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C23H18O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
16-phenyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid |
InChI |
InChI=1S/C23H18O2/c24-23(25)22-19(14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)21(22)18-13-7-5-11-16(18)20/h1-13,19-22H,(H,24,25) |
InChI Key |
GZFUVVNXJDDLBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C4=CC=CC=C4C2C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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